(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that features a combination of oxadiazole, pyrrolidine, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and antiviral activities .
Medicine
Medically, this compound is investigated for its potential therapeutic applications. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including as a catalyst in chemical reactions .
Mechanism of Action
Target of Action
Oxadiazoles and thiazoles are known to interact with a variety of biological targets. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
Mode of Action
The mode of action of oxadiazoles and thiazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some oxadiazole derivatives inhibit the activity of enzymes, thereby disrupting certain biochemical processes .
Biochemical Pathways
Oxadiazoles and thiazoles can affect a variety of biochemical pathways. For instance, some oxadiazole derivatives have been found to inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .
Pharmacokinetics
The ADME properties of oxadiazoles and thiazoles can vary greatly depending on their specific structure. Some oxadiazole derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of oxadiazoles and thiazoles can vary greatly depending on their specific structure and the biological target they interact with. For instance, some oxadiazole derivatives have been found to have anti-inflammatory, anti-HIV, antibacterial, and anticancer properties .
Action Environment
The action, efficacy, and stability of oxadiazoles and thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds. The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the oxadiazole ring can produce amino derivatives.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
What sets this compound apart from similar compounds is its combination of three distinct heterocyclic rings. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-19-15(9-24-11)17(22)21-7-13(12-5-3-2-4-6-12)14(8-21)16-18-10-23-20-16/h2-6,9-10,13-14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEBGHKCRJKQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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